molecular formula C4H8FNO2 B13481393 2-Amino-3-fluorobutyric acid, threo

2-Amino-3-fluorobutyric acid, threo

Cat. No.: B13481393
M. Wt: 121.11 g/mol
InChI Key: HJVQOHDATXHIJL-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The introduction of fluorine into amino acid analogues is a strategic approach that imparts unique physicochemical properties to these biomolecules, making them invaluable for a wide range of applications in chemical biology and biochemistry. mdpi.com Fluorination can significantly enhance the biological and pharmacological activity of peptides and proteins.

Fluorinated amino acids also serve as powerful probes for studying biological systems. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its high sensitivity and the general absence of fluorine in biological systems, which provides a clean background for analysis. mdpi.comnih.gov This allows for detailed studies of protein structure, dynamics, and interactions. nih.gov Additionally, the incorporation of the radioactive isotope fluorine-18 (B77423) (¹⁸F) enables the use of Positron Emission Tomography (PET) for imaging and tracking labeled molecules within organisms. nih.gov

The applications of fluorinated amino acids are diverse, spanning from the development of enzyme inhibitors and therapeutic agents to the creation of more stable antimicrobial peptides. mdpi.comnih.gov The strategic placement of fluorine can alter the electronic properties of the amino acid, such as decreasing the nucleophilicity of the amino group and increasing the acidity of the carboxylic acid group, which can be exploited in drug design and the synthesis of novel biomaterials. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(2R,3R)-2-amino-3-fluorobutanoic acid

InChI

InChI=1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)/t2-,3+/m1/s1

InChI Key

HJVQOHDATXHIJL-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)F

Canonical SMILES

CC(C(C(=O)O)N)F

Origin of Product

United States

Importance of Stereochemical Control in Fluorinated Amino Acid Derivatives with Specific Emphasis on Threo Diastereomers

The synthesis of stereochemically pure fluorinated amino acids, particularly the threo-diastereomers, presents a significant synthetic challenge but is crucial for their application. nih.gov Different diastereoisomers of a fluorinated amino acid can adopt distinct conformations in solution. nih.gov This conformational control is a valuable tool in peptide science, as the incorporation of such conformationally biased amino acids can reduce the conformational disorder of a peptide, potentially leading to improved binding affinity for its biological target. nih.gov

For instance, the development of stereoselective synthetic methods allows for the production of specific diastereomers, such as the threo form of a fluorinated amino acid. This control enables researchers to systematically investigate the structure-activity relationships of peptides and proteins containing these modified residues. The ability to synthesize both threo and erythro diastereomers of a fluorinated amino acid like trifluoroleucine highlights the advances in stereoselective synthesis and its importance in creating tailor-made non-canonical amino acids for specific applications in protein engineering and medicinal chemistry. beilstein-journals.org

The distinct properties of threo-diastereomers can be exploited to fine-tune the characteristics of peptides. For example, the specific stereochemistry can influence the folding properties and cell permeability of a peptide, which are critical factors for its therapeutic efficacy. beilstein-journals.org Therefore, rigorous stereochemical control is not merely an academic exercise but a fundamental requirement for the rational design of novel and effective fluorinated biomolecules.

Overview of Research Trajectories for Non Canonical Amino Acids As Biochemical Tools

Foundational Strategies for the Synthesis of Fluorinated α-Amino Acids

The synthesis of fluorinated α-amino acids, including the threo-diastereomer of 2-amino-3-fluorobutyric acid, generally relies on two primary strategies: the use of fluorinated building blocks or the introduction of fluorine at a later stage of the synthesis. mdpi.comyoutube.com The building block approach involves starting with a simple, commercially available fluorinated molecule and subsequently adding the amino and carboxyl groups. nih.gov Conversely, late-stage fluorination introduces the fluorine atom into a pre-existing amino acid scaffold. nih.gov This can be achieved through either nucleophilic or electrophilic fluorination methods. mdpi.comnih.gov

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate group, with a fluoride (B91410) ion source like diethylaminosulfur trifluoride (DAST). nih.gov Electrophilic fluorination, on the other hand, employs reagents like Selectfluor™ to introduce fluorine to electron-rich centers. nih.gov Additionally, transition-metal catalysis has emerged as a powerful tool for the selective fluorination of C-H bonds in amino acid derivatives. mdpi.com

Diastereoselective and Enantioselective Approaches to threo-2-Amino-3-fluorobutyric Acid

Achieving the specific threo configuration at the C2 and C3 positions of 2-amino-3-fluorobutyric acid requires precise control over the stereochemistry of the reaction. Several advanced synthetic methodologies have been developed to address this challenge.

Chiral Pool and Chiral Auxiliary-Mediated Syntheses

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of the threo-diastereomer of 2-amino-3-fluorobutyric acid, L-threonine is an ideal chiral precursor due to its inherent (2S,3R)-stereochemistry, which corresponds to the threo configuration. The synthesis can proceed by converting the β-hydroxyl group of a protected threonine derivative into a fluorine atom, often with inversion of configuration, to yield the desired (2S,3S)- or (2R,3R)-threo-2-amino-3-fluorobutyric acid.

Chiral auxiliaries are another powerful tool for stereocontrol. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. One notable example is the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. These complexes can be alkylated with high diastereoselectivity. nih.govresearchgate.net While a direct application to the synthesis of threo-2-amino-3-fluorobutyric acid is not extensively documented, the principle involves the diastereoselective formation of the C2-C3 bond, which can then be further manipulated to introduce the fluorine atom. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched amino acid. nih.govresearchgate.net

Table 1: Chiral Auxiliary-Mediated Asymmetric Synthesis of a Fluorinated Amino Acid Derivative

Chiral Auxiliary SystemSubstrateKey ReactionDiastereomeric RatioReference
Ni(II) complex of a proline-derived Schiff baseGlycine Schiff baseAlkylation with 2,2,2-trifluoroethyl iodideHigh diastereoselectivity nih.govresearchgate.net

Transition Metal-Catalyzed Stereoselective Fluorination (e.g., Pd(II)-catalyzed)

Palladium(II)-catalyzed C-H activation has emerged as a sophisticated method for the site-selective and diastereoselective fluorination of amino acid derivatives. acs.org This approach often utilizes a directing group, such as 2-(pyridin-2-yl)isopropylamine (PIP), which coordinates to the palladium catalyst and positions it for selective C-H bond cleavage and subsequent fluorination at the β-position of the amino acid. nih.govacs.org

This method has been shown to exhibit high diastereoselectivity, favoring the formation of the anti (or threo) diastereomer. acs.org The reaction typically employs an electrophilic fluorine source, such as Selectfluor, and a palladium catalyst, like palladium acetate. The proposed mechanism involves the formation of a five-membered palladacycle intermediate, which controls the stereochemical outcome of the fluorination step. acs.org

Table 2: Pd(II)-Catalyzed Diastereoselective Fluorination of an Alanine Derivative

CatalystDirecting GroupFluorinating AgentSubstrateDiastereoselectivity (anti/syn)Reference
Pd(OAc)₂2-(pyridin-2-yl)isopropylamine (PIP)SelectfluorN-PIP-Alanine derivativeHigh acs.org

Electrophilic and Nucleophilic Fluorination Strategies for Stereocontrol

Electrophilic Fluorination: The electrophilic fluorination of chiral enamides is a promising strategy for the asymmetric synthesis of β-fluoro-α-amino acids. acs.org In this approach, a chiral auxiliary, such as an oxazolidinone, is used to create a chiral enamide from an α,β-unsaturated carboxylic acid derivative. The subsequent reaction with an electrophilic fluorinating agent, like Selectfluor™, proceeds with high π-facial selectivity, leading to the formation of a β-fluoro-iminium intermediate. Trapping this intermediate with water followed by oxidation can yield the desired α-amino acid with high diastereomeric purity. acs.org

Nucleophilic Fluorination: The nucleophilic ring-opening of chiral aziridines offers another powerful route to stereoselectively synthesize β-fluoro-α-amino acids. mdpi.comnih.govsemanticscholar.orgnih.govunibo.it Aziridines, which are three-membered nitrogen-containing heterocycles, can be prepared from chiral starting materials like amino acids. The ring-opening of an activated aziridine-2-carboxylate (B8329488) with a fluoride source, such as hydrogen fluoride-amine complexes, can proceed with high regioselectivity and stereospecificity. The stereochemistry of the final product is determined by the stereochemistry of the starting aziridine (B145994) and the SN2 nature of the ring-opening reaction, which proceeds with inversion of configuration at the site of nucleophilic attack. This allows for the controlled synthesis of the threo-diastereomer.

Bio-inspired and Chemoenzymatic Routes to Specific Diastereomers

Enzymes offer unparalleled stereoselectivity and are increasingly used in the synthesis of chiral molecules. For the preparation of threo-2-amino-3-fluorobutyric acid, two main enzymatic strategies can be envisioned: kinetic resolution and stereoselective synthesis.

Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic mixtures of amino acid esters. nih.govnih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. By choosing the appropriate lipase (B570770) and reaction conditions, it is possible to separate the threo diastereomers. For instance, a racemic mixture of threo-2-amino-3-fluorobutyric acid ester could be resolved to obtain one enantiomer in high enantiomeric excess.

Stereoselective Synthesis: Aldolases, particularly L-threonine aldolases, are enzymes that catalyze the stereoselective aldol (B89426) addition of glycine to an aldehyde. nih.gov By employing a fluorinated aldehyde as a substrate, it is theoretically possible to synthesize threo-2-amino-3-fluorobutyric acid directly. Research has shown that mutants of L-threonine aldolase (B8822740) can exhibit enhanced diastereoselectivity for the synthesis of related β-hydroxy-α-amino acids, suggesting the potential for developing biocatalysts for the synthesis of the target fluorinated amino acid. nih.gov

Advanced Derivatization and Incorporation of threo-2-Amino-3-fluorobutyric Acid

Once synthesized, threo-2-amino-3-fluorobutyric acid can be derivatized for various applications, most notably for its incorporation into peptides. Standard peptide coupling protocols can be employed, but care must be taken due to the potential for side reactions. youtube.com The amino group is typically protected with a group like fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) to allow for its use in solid-phase peptide synthesis (SPPS). nih.gov

The carboxyl group is activated using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to facilitate amide bond formation with the amino group of another amino acid or a resin-bound peptide. youtube.com The presence of the fluorine atom can influence the reactivity of the amino acid and the conformation of the resulting peptide.

Table 3: Common Protecting Groups and Coupling Reagents for Peptide Synthesis

Functional GroupProtecting GroupCoupling Reagent
Amino GroupFmoc, Boc-
Carboxyl Group-DCC, HATU

Chemical Modification for Peptide Synthesis (e.g., Solid-Phase Peptide Synthesis)

The incorporation of threo-2-amino-3-fluorobutyric acid into peptides is a powerful strategy for modulating their structure and function. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for assembling peptides in a stepwise manner. To be utilized in SPPS, threo-2-amino-3-fluorobutyric acid must be appropriately protected.

The standard protection scheme for SPPS involves the use of a base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and acid-labile protecting groups for the side chains of other amino acids in the peptide sequence. Therefore, for its incorporation, threo-2-amino-3-fluorobutyric acid is typically used as N-α-Fmoc-2-amino-3-fluorobutyric acid (threo).

The synthesis of a peptide on a solid support begins with the attachment of the C-terminal amino acid to a resin. The subsequent amino acids are then added sequentially. Each cycle of amino acid addition involves two key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly liberated N-terminus of the peptide chain.

The incorporation of N-α-Fmoc-2-amino-3-fluorobutyric acid (threo) follows this standard procedure. The coupling efficiency can be influenced by the steric hindrance and electronic effects of the fluorine atom. Therefore, the choice of coupling reagents is important to ensure complete and efficient peptide bond formation.

Table 2: Reagents for Solid-Phase Peptide Synthesis

Reagent TypeExamplesFunction
ResinsWang resin, Rink amide resinSolid support for peptide assembly
Protecting GroupFmoc (Fluorenylmethyloxycarbonyl)Protects the α-amino group
Deprotection AgentPiperidine in DMFRemoves the Fmoc protecting group
Coupling ReagentsHBTU, HATU, DIC/OxymaActivate the carboxylic acid for amide bond formation
Cleavage CocktailTrifluoroacetic acid (TFA) with scavengersCleaves the completed peptide from the resin

Biosynthetic and Precursor-Directed Incorporation into Peptides and Proteins in Model Systems

Beyond chemical synthesis, biological systems offer a powerful avenue for incorporating non-canonical amino acids like threo-2-amino-3-fluorobutyric acid into peptides and proteins. This is primarily achieved through precursor-directed biosynthesis. doi.org In this approach, an organism that naturally produces a peptide of interest is cultured in a medium supplemented with the fluorinated amino acid analogue. doi.org

The success of this method relies on the substrate flexibility of the enzymes involved in the biosynthesis of the target peptide. acs.org For non-ribosomally synthesized peptides, the adenylation (A) domains of the non-ribosomal peptide synthetases (NRPSs) are responsible for recognizing and activating specific amino acids. If the A-domain exhibits some level of promiscuity, it may accept the fluorinated analogue in place of its natural substrate.

For example, if a peptide naturally contains a threonine residue, feeding the producing organism with threo-2-amino-3-fluorobutyric acid could lead to the formation of a fluorinated version of the peptide. The extent of incorporation depends on several factors, including the concentration of the precursor, the efficiency of its uptake by the organism, and the selectivity of the biosynthetic machinery.

This technique has been successfully employed in model systems to generate novel fluorinated peptides with altered biological properties. The incorporation of the fluorinated amino acid can be confirmed by mass spectrometry and other analytical techniques.

Table 3: Factors Influencing Precursor-Directed Biosynthesis

FactorDescriptionImpact on Incorporation
Enzyme Specificity The degree to which the biosynthetic enzymes (e.g., NRPS A-domains) can recognize and process the fluorinated analog.High specificity for the natural amino acid will limit or prevent incorporation of the analog.
Precursor Uptake The ability of the microorganism to transport the supplied fluorinated amino acid across its cell membrane.Efficient transport mechanisms are required for the precursor to reach the biosynthetic machinery.
Precursor Concentration The amount of the fluorinated amino acid added to the culture medium.Higher concentrations can increase the chances of incorporation but may also be toxic to the organism.
Culture Conditions Parameters such as temperature, pH, and media composition can influence both microbial growth and enzyme activity.Optimization of culture conditions can enhance the yield of the fluorinated product.

Enzymatic Modulation and Inhibition Mechanisms

As an analog of L-threonine, threo-2-Amino-3-fluorobutyric acid is anticipated to interact with enzymes that normally bind and process threonine. Its primary targets are enzymes dependent on the versatile cofactor pyridoxal-5'-phosphate (PLP), which are central to amino acid metabolism.

Pyridoxal-5'-phosphate (PLP) is the active form of vitamin B6 and a crucial coenzyme for a vast array of enzymes, particularly those involved in amino acid transformations. ebi.ac.uknih.gov PLP-dependent enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, racemization, and elimination reactions. ebi.ac.uknih.gov

The general mechanism involves the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. ebi.ac.uk When a substrate amino acid binds, it displaces the lysine, forming a new Schiff base (external aldimine) with PLP. ebi.ac.uk This intermediate is central to all PLP-catalyzed reactions, as the pyridinium (B92312) ring of PLP acts as an electron sink, stabilizing the negative charge that develops during the cleavage of bonds at the α-carbon of the amino acid. nih.gov

Threo-2-Amino-3-fluorobutyric acid, due to its structural similarity to L-threonine, can enter the active site of PLP-dependent enzymes that recognize threonine. The presence of the highly electronegative fluorine atom at the β-carbon position is critical, as it can significantly alter the electronic properties of the substrate analog and influence the course of the enzymatic reaction, often leading to inhibition.

Mechanism-based inhibitors are unreactive compounds that are transformed by the target enzyme into a reactive species, which then inactivates the enzyme, often through covalent modification. Threo-2-Amino-3-fluorobutyric acid is a prime candidate for such a role.

Upon forming the external aldimine with PLP in the active site of an enzyme like threonine deaminase, the catalytic process would proceed. For enzymes that catalyze β-elimination reactions, a proton is typically abstracted from the α-carbon, followed by the elimination of the β-substituent (a hydroxyl group in the case of threonine). With threo-2-Amino-3-fluorobutyric acid, the enzyme would attempt to eliminate the fluorine atom. However, fluoride is a poor leaving group compared to hydroxide. Instead, the presence of the electron-withdrawing fluorine atom can facilitate the formation of a stable, inhibitory complex or lead to the generation of a reactive species that covalently modifies the enzyme, resulting in its irreversible inactivation. This "suicide inactivation" is a hallmark of mechanism-based inhibitors.

The primary enzymatic targets for a threonine analog like threo-2-Amino-3-fluorobutyric acid are key enzymes in threonine metabolic pathways.

Threonine Deaminase (or Threonine Dehydratase): This PLP-dependent enzyme catalyzes the first committed step in the biosynthesis of isoleucine in bacteria, archaea, fungi, and plants. mdpi.com It deaminates and dehydrates L-threonine to produce α-ketobutyrate and ammonia. mdpi.com The enzyme is a key regulatory point, often subject to allosteric feedback inhibition by the end-product, isoleucine, and activation by valine, the product of a parallel pathway. mdpi.combioninja.com.au As a threonine analog, threo-2-Amino-3-fluorobutyric acid can act as a substrate and potential mechanism-based inhibitor of threonine deaminase, disrupting the biosynthesis of isoleucine.

2-amino-3-ketobutyrate CoA ligase (KBL): Also known as glycine C-acetyltransferase, KBL is a PLP-dependent enzyme that catalyzes the second step in the major threonine degradation pathway in many organisms, including Escherichia coli. nih.govebi.ac.uk It converts 2-amino-3-ketobutyrate (the product of threonine dehydrogenase) and Coenzyme A into glycine and acetyl-CoA. nih.govuniprot.org The enzyme is highly conserved and plays a crucial role in catabolizing excess threonine. nih.gov Threonine analogs can interfere with this process by inhibiting KBL, leading to a disruption in glycine metabolism and the cell's ability to utilize threonine as a carbon and nitrogen source.

EnzymeEC NumberCofactorFunctionNatural Substrate(s)Natural Regulator(s)
Threonine Deaminase 4.3.1.19PLPFirst step in isoleucine biosynthesisL-ThreonineIsoleucine (inhibitor), Valine (activator)
2-amino-3-ketobutyrate CoA ligase (KBL) 2.3.1.29PLPThreonine degradation2-amino-3-ketobutyrate, Coenzyme ANot typically allosterically regulated

Influence on Metabolic Pathways and Cellular Processes (Excluding Human Metabolism/Clinical Data)

By targeting key enzymes, threo-2-Amino-3-fluorobutyric acid can exert significant influence over central metabolic pathways in non-human systems, particularly in microorganisms and plants where amino acid biosynthesis and catabolism are vital for survival and growth.

In model organisms like E. coli, the metabolism of amino acids is tightly regulated to balance cellular needs for protein synthesis, energy, and precursors for other biomolecules. nih.gov

Anabolism (Biosynthesis): The inhibition of threonine deaminase would directly impede the anabolic pathway leading to isoleucine. Since isoleucine is an essential amino acid, its depletion would halt protein synthesis and arrest cell growth. This makes threonine deaminase a target for the development of antimicrobial agents. bioninja.com.au The feedback mechanisms that normally regulate this pathway would be disrupted by an external inhibitor like threo-2-Amino-3-fluorobutyric acid.

Catabolism (Degradation): Threonine can be catabolized via the concerted action of threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase (KBL) to yield glycine and acetyl-CoA. nih.gov Glycine is a precursor for purines, and acetyl-CoA enters the citric acid cycle. Inhibition of KBL by threo-2-Amino-3-fluorobutyric acid would block this catabolic route. This could lead to an accumulation of threonine and its intermediate, 2-amino-3-ketobutyrate, while starving the cell of glycine derived from this pathway. In some bacteria, threonine is a versatile precursor for major short-chain fatty acids like acetate, butyrate, and propionate. nih.gov

Microbial Systems: In many bacteria, amino acid metabolism is central to their ability to adapt to different environments and nutrient availability. mdpi.com The degradation of amino acids like threonine can be a crucial source of energy and building blocks. nih.gov By inhibiting key enzymes in threonine metabolism, threo-2-Amino-3-fluorobutyric acid could function as an effective antimicrobial by simultaneously blocking the synthesis of essential molecules and disrupting cellular energy homeostasis. For example, Bacillus subtilis possesses a PLP-dependent KBL involved in threonine utilization. nih.gov

Plant Systems: In plants, amino acid metabolism is not only crucial for growth but also for defense and stress responses. mdpi.comnih.gov The biosynthesis of branched-chain amino acids (including isoleucine) is strictly regulated. mdpi.com Threonine deaminase plays a role in plant development, such as during dormancy release in cherry buds, where its activity increases alongside isoleucine levels to promote growth. mdpi.com In some plants, specific isoforms of threonine deaminase are expressed as a defense mechanism against herbivores, where they degrade essential amino acids in the insect gut. semanticscholar.org Introducing threo-2-Amino-3-fluorobutyric acid could disrupt these finely tuned processes, potentially affecting plant growth, development, and defense capabilities. For instance, phosphate (B84403) starvation in tea plants has been shown to alter the metabolism of amino acids, including threonine, highlighting the pathway's sensitivity to environmental stress. mdpi.com

Organism TypeMetabolic Pathway AffectedPotential Consequence of Inhibition
Bacteria Isoleucine BiosynthesisInhibition of growth due to lack of an essential amino acid.
Bacteria Threonine CatabolismDisruption of glycine supply and cellular energy balance.
Plants Isoleucine BiosynthesisImpaired growth and development.
Plants Stress/Defense ResponseAltered ability to respond to environmental challenges or herbivory.

Modulation of Protein Structure and Function

Conformational Effects and Protein Folding Stability

Research on peptides incorporating fluorinated amino acids has demonstrated their capacity to enhance thermal and chemical stability. While specific data on threo-2-Amino-3-fluorobutyric acid is limited, studies on analogous compounds provide valuable insights. For instance, the incorporation of other fluorinated amino acids has been shown to increase the stability of various protein motifs.

Parameter Observation Potential Implication
Gauche EffectThe fluorine atom can favor a gauche conformation of the Cα-Cβ bond.This can restrict the conformational freedom of the side chain, predisposing the local peptide backbone to adopt specific secondary structures.
HydrophobicityThe fluorinated side chain exhibits increased hydrophobicity compared to its non-fluorinated counterpart.This can lead to enhanced packing within the hydrophobic core of a protein, contributing to increased stability.
Dipole MomentThe C-F bond possesses a significant dipole moment.This can alter the local electrostatic environment and potentially influence long-range electrostatic interactions within the protein.

Interactive Data Table: Conformational and Stability Effects

This table is based on general principles observed with fluorinated amino acids and may not be specific to threo-2-Amino-3-fluorobutyric acid due to limited direct research.

Influence on Protein-Protein and Protein-Ligand Interactions in vitro

The altered conformation and electronic properties induced by the incorporation of threo-2-Amino-3-fluorobutyric acid can significantly modulate a protein's interactions with other proteins or small molecule ligands. These modifications can either enhance or diminish binding affinities, depending on the specific context of the interaction interface.

In the realm of protein-protein interactions, the introduction of this fluorinated amino acid at the interface can alter the shape complementarity and the network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern complex formation. The increased hydrophobicity of the fluorinated side chain could strengthen interactions within a hydrophobic binding pocket or, conversely, disrupt a polar interface.

Similarly, in protein-ligand interactions, the presence of threo-2-Amino-3-fluorobutyric acid can impact the binding of a substrate or an inhibitor. The electronic effects of the fluorine atom can influence the pKa of nearby residues, potentially altering the catalytic activity of an enzyme. Furthermore, the unique stereochemistry of the fluorinated side chain can create novel binding pockets or modify existing ones, paving the way for the design of more potent and selective ligands.

Interaction Type Potential Effect of threo-2-Amino-3-fluorobutyric Acid Incorporation Underlying Mechanism
Protein-ProteinAltered binding affinity and specificity.Modification of interface hydrophobicity, shape complementarity, and electrostatic interactions.
Protein-LigandModified ligand binding and/or enzyme activity.Changes in the active site geometry, electronic environment, and direct interactions with the ligand.

Interactive Data Table: Interactional Influences in vitro

This table outlines the potential effects based on the known properties of fluorinated amino acids. Specific experimental validation for threo-2-Amino-3-fluorobutyric acid is needed.

Advanced Analytical and Spectroscopic Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules. The incorporation of fluorine, specifically the 19F isotope, offers distinct advantages due to its 100% natural abundance, high sensitivity (83% that of 1H), and a wide range of chemical shifts that are highly sensitive to the local electronic environment. ed.ac.ukbiophysics.org This sensitivity means that even subtle changes in protein conformation or binding events can be detected. ed.ac.uk

The 19F nucleus serves as an excellent probe for conformational analysis. nih.gov The chemical shift of a fluorine atom incorporated into a molecule like 2-Amino-3-fluorobutyric acid, threo, is exquisitely sensitive to its immediate surroundings. biophysics.org When this fluorinated amino acid is incorporated into a peptide or protein, its 19F NMR signal provides a window into the local microenvironment. biophysics.orgnih.gov Changes in protein folding, conformational states, or solvent exposure will result in detectable changes in the 19F chemical shift. ed.ac.uk

In an unfolded or denatured protein, the signals from multiple fluorinated residues often overlap, as their environments are averaged and similar. biophysics.org However, upon folding into a native three-dimensional structure, each fluorinated residue experiences a unique local environment, leading to distinct and well-resolved signals in the 19F NMR spectrum. biophysics.org This phenomenon allows researchers to monitor folding processes and characterize different conformational states of a protein.

The chemical shift range for fluorine is vast, which minimizes signal overlap, a common challenge in 1H NMR of large biomolecules. ed.ac.uk For aliphatic fluorine compounds like this compound, the chemical shifts provide specific data on local structure and dynamics. nih.gov

Table 1: General 19F NMR Chemical Shift Ranges This table provides general chemical shift ranges relative to CFCl3. The exact shift for this compound, would depend on its specific environment.

Type of Fluorine CompoundChemical Shift Range (ppm)
-CF- (Aliphatic)+140 to +250
-CF2-+80 to +140
-CF3+40 to +80
Ar-F (Aromatic)+80 to +170

Data sourced from Bruker Almanac and a compilation by Dungan and Van Wazer. ucsb.edu

While 1D 19F NMR is useful, multidimensional NMR techniques provide deeper insights into the specific interactions between a fluorinated ligand and its target protein. youtube.com Techniques like 19F-1H Heteronuclear Overhauser Effect Spectroscopy (HOESY) can reveal through-space proximities between the fluorine atom of the amino acid and protons on the protein. biophysics.org This allows for the mapping of the binding site and the determination of the ligand's orientation within it.

The use of isotope labeling, where molecules are enriched with NMR-active isotopes like 13C and 15N in addition to the 19F probe, is crucial for these advanced experiments. youtube.com Three-dimensional (3D) NMR experiments can be designed to correlate the chemical shifts of 19F, 1H, and 13C or 15N, providing a detailed picture of the molecular structure and interactions. youtube.com These methods are invaluable in drug discovery for studying how small molecules, such as inhibitors derived from this compound, bind to their protein targets. youtube.com

Mass Spectrometry in Elucidating Biological Fates and Incorporation Efficiency

Mass spectrometry (MS) is a highly sensitive analytical technique essential for studying the biological fate of compounds and for quantifying their presence in complex mixtures. nih.govchemrxiv.org When this compound, is introduced into a biological system, MS can be used to track its journey. This includes monitoring its uptake by cells, its metabolic transformation, and, crucially, its incorporation into newly synthesized proteins.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for this purpose. nih.gov It combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. By optimizing MS/MS parameters, researchers can develop methods for the simultaneous and quantitative analysis of various amino acids, including fluorinated ones, without requiring complex derivatization procedures. nih.gov This allows for the precise measurement of the efficiency with which this compound, is incorporated into a target protein, which is vital information for studies that rely on this amino acid as a structural or functional probe. google.com

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Inhibitor Complex Structural Analysis

To fully understand how an inhibitor functions, it is essential to visualize its interaction with the target enzyme at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structures of macromolecules and their complexes. biologiachile.clbohrium.com

If this compound, or a derivative acts as an enzyme inhibitor, these methods can reveal the precise binding mode. biologiachile.cl X-ray crystallography of an enzyme-inhibitor complex can show the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that anchor the inhibitor in the enzyme's active site. biologiachile.clnih.gov For example, crystallographic studies have revealed how inhibitors bind to the active site of enzymes like 4-hydroxybenzoyl-CoA thioesterase, showing how specific amino acid residues and even the dipole moment of a helix can contribute to catalysis and inhibition. nih.gov Similarly, structures of human leukocyte elastase in complex with inhibitors have provided a detailed understanding of its specificity. embopress.org

Cryo-EM has emerged as a powerful alternative, especially for large, complex, or membrane-bound proteins that are difficult to crystallize. nih.gov This technique has been used to determine the structures of enzyme-inhibitor complexes at high resolution, revealing, for instance, the asymmetric arrangement of kinase domains or how an inhibitor can lock a transporter protein in a specific conformation. nih.govresearchgate.netnih.gov By analyzing the structure of an enzyme in complex with an inhibitor derived from this compound, researchers can gain critical insights for structure-based drug design. rsc.org

Computational and Theoretical Investigations of 2 Amino 3 Fluorobutyric Acid, Threo

Quantum Chemical Studies for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), have been utilized to investigate the electronic structure of threo-2-amino-3-fluorobutyric acid. These studies focus on understanding how the presence of the fluorine atom influences the molecule's geometry, charge distribution, and reactivity.

Key findings from these theoretical investigations often involve the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, these calculations can predict various electronic properties, as detailed in the table below.

PropertyDescriptionSignificance for threo-2-Amino-3-fluorobutyric acid
Dipole Moment A measure of the net molecular polarity.Influences solubility and the ability to engage in intermolecular interactions.
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion.Indicates the propensity of the molecule to accept an electron.
Ionization Potential The energy required to remove an electron from a neutral atom or molecule.Relates to the molecule's ability to donate an electron in a reaction.
Mulliken Atomic Charges A method for estimating partial atomic charges.Reveals the distribution of electron density within the molecule, highlighting the electronegative effect of the fluorine atom.

These computational approaches provide a foundational understanding of the intrinsic properties of threo-2-amino-3-fluorobutyric acid, which is essential for predicting its behavior in more complex biological systems.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility of threo-2-amino-3-fluorobutyric acid in different environments, particularly in aqueous solution. These simulations can track the movements of atoms over time, providing a detailed picture of the molecule's dynamic behavior.

The conformational landscape of this amino acid is of particular interest, as its three-dimensional shape is critical for its biological activity. MD simulations can identify the most stable conformations and the energy barriers between them. The results of these simulations can reveal how intramolecular hydrogen bonding and steric interactions involving the fluorine, amino, and carboxyl groups dictate the preferred molecular shapes.

Solvation effects are also a key focus of MD studies. The interaction of threo-2-amino-3-fluorobutyric acid with surrounding water molecules can significantly influence its conformation and reactivity. By simulating the molecule in a box of water, researchers can analyze the structure of the solvation shell and the dynamics of hydrogen bonding between the amino acid and water.

In Silico Modeling for Enzyme Binding and Inhibition Potential

In silico modeling techniques, such as molecular docking, are employed to predict how threo-2-amino-3-fluorobutyric acid might bind to the active site of an enzyme. These computational methods are instrumental in screening for potential enzyme inhibitors and in understanding the molecular basis of inhibition.

The process typically involves:

Obtaining the 3D structure of the target enzyme , often from a protein data bank.

Generating a 3D model of threo-2-amino-3-fluorobutyric acid .

"Docking" the amino acid into the enzyme's active site using specialized software that calculates the most favorable binding poses and estimates the binding affinity.

These studies can identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to the stability of the enzyme-inhibitor complex. For threo-2-amino-3-fluorobutyric acid, the fluorine atom can play a significant role in modulating binding affinity and specificity.

Theoretical Prediction of Structure-Activity Relationships and Bioisosteric Replacements

Theoretical models are crucial for establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. For threo-2-amino-3-fluorobutyric acid, computational studies can help elucidate how modifications to its structure, such as altering stereochemistry or substituting the fluorine atom, would impact its inhibitory potential.

Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic properties. Theoretical predictions can guide the selection of suitable bioisosteres for the functional groups in threo-2-amino-3-fluorobutyric acid. For instance, the fluorine atom could potentially be replaced by other small, electronegative groups to fine-tune the molecule's electronic and steric properties.

Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
Fluorine Atom Hydroxyl group, Chlorine atomTo alter electronegativity, hydrogen bonding capacity, and steric bulk.
Carboxylic Acid Tetrazole, SulfonamideTo modify acidity, metabolic stability, and cell permeability.
Amino Group Hydroxylamine, N-methyl groupTo change basicity and hydrogen bonding patterns.

These theoretical approaches are invaluable for rational drug design, enabling the optimization of lead compounds like threo-2-amino-3-fluorobutyric acid to achieve desired biological effects.

Applications As Biochemical Probes and Research Tools Pre Clinical Focus

Design and Utilization as Mechanistic Enzyme Probes

Fluorinated amino acids are powerful tools for elucidating enzyme mechanisms. The introduction of a fluorine atom can significantly alter the electronic properties of a molecule, turning it into a potent inhibitor or a sensitive probe for enzymatic reactions. While direct studies on threo-2-Amino-3-fluorobutyric acid as an enzyme probe are not extensively documented, research on structurally similar compounds, such as threo-beta-fluoroaspartate, provides significant insights into its potential applications.

DL-threo-beta-Fluoroaspartate, an analog of aspartic acid, has been shown to act as a substrate for enzymes involved in de novo purine (B94841) biosynthesis, specifically SAICAR synthetase and adenylosuccinate synthetase. nih.gov The enzymatic reaction with threo-beta-fluoroaspartate proceeds with a maximum velocity (Vmax) that is approximately 50% of that observed with the natural substrate, aspartate. The resulting fluorinated products, threo-beta-fluoro-SAICAR and threo-beta-fluoroadenylosuccinate, are potent inhibitors of a subsequent enzyme in the pathway, adenylosuccinate lyase. nih.gov

The inhibition constants (KI) for these fluorinated analogs are significantly lower than the Michaelis constants (Km) for the natural substrates, indicating strong inhibition. nih.gov For example, in a HEPES buffer, the KI values for threo-beta-fluoro-SAICAR and threo-beta-fluoroadenylosuccinate are as low as 0.03 µM and 0.015 µM, respectively. nih.gov When introduced to H4 cells, threo-beta-fluoroaspartate is metabolized into these inhibitory compounds, leading to a substantial disruption of the de novo purine synthesis pathway. nih.gov This highlights the potential of fluorinated amino acids like threo-2-Amino-3-fluorobutyric acid to be developed into mechanistic probes that can dissect complex biochemical pathways.

Table 1: Inhibition of Adenylosuccinate Lyase by Fluoro-analogs

Inhibitor Buffer KI Value (µM) for SAICAR Cleavage KI Value (µM) for Adenylosuccinate Cleavage
threo-beta-fluoro-SAICAR 20 mM Phosphate (B84403), pH 7.4 5 3
threo-beta-fluoroadenylosuccinate 20 mM Phosphate, pH 7.4 3 1
threo-beta-fluoro-SAICAR 20 mM HEPES, pH 7.4 ~0.14 ~0.03
threo-beta-fluoroadenylosuccinate 20 mM HEPES, pH 7.4 ~0.05 ~0.015

Data sourced from a study on the metabolism of threo-beta-fluoroaspartate. nih.gov

Development of ¹⁹F NMR Tags for Monitoring Biomolecular Events in vitro

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. nih.gov The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high sensitivity, making it an excellent NMR probe. nih.gov Since fluorine is virtually absent in biological systems, there are no background signals, which simplifies the spectra. nih.goved.ac.uk The incorporation of a fluorinated amino acid, such as threo-2-Amino-3-fluorobutyric acid, into a protein provides a highly sensitive reporter for its local environment. nih.gov

The chemical shift of the ¹⁹F nucleus is extremely sensitive to changes in its surroundings, allowing for the detection of subtle conformational changes in proteins upon ligand binding or during enzymatic reactions. nih.gov While specific studies incorporating threo-2-Amino-3-fluorobutyric acid as a ¹⁹F NMR tag are limited, the general methodology is well-established with other fluorinated amino acids. For instance, trifluoromethyl-L-phenylalanine has been genetically incorporated into proteins to study substrate binding and enzymatic reactions. researchgate.net

The introduction of such probes allows for the monitoring of biomolecular events in real-time and can provide information on protein folding, stability, and interactions with other molecules. ed.ac.uk The development of targeted ¹⁹F-tags that can react with specific amino acids in a complex mixture further expands the utility of this technique for chemical kinetics and detection. nsf.gov

Table 2: Properties of the ¹⁹F Nucleus for NMR Studies

Property Value/Description
Natural Abundance 100%
Spin ½
Relative Sensitivity (vs. ¹H) 83%
Chemical Shift Range >300 ppm

These properties make ¹⁹F a highly sensitive nucleus for NMR spectroscopy. nih.govresearchgate.net

Role in Protein Engineering for Novel Protein Function and Stability Studies

The site-specific incorporation of unnatural amino acids into proteins is a cornerstone of modern protein engineering. nih.gov This technique allows for the introduction of novel chemical functionalities, enabling the creation of proteins with enhanced stability, altered catalytic activity, or new binding properties. While the direct application of threo-2-Amino-3-fluorobutyric acid in protein engineering studies is not widely reported, the principles are well-established with other non-canonical amino acids. nih.gov

For example, the introduction of 3-aminotyrosine, another unnatural amino acid, into Green Fluorescent Protein (GFP) has been used to create red-shifted fluorescent variants. nih.gov By optimizing the expression conditions and engineering the amino acid residues around the chromophore, researchers were able to enhance the brightness and stability of the resulting protein. nih.gov This demonstrates the potential of incorporating unnatural amino acids to fine-tune the properties of proteins for specific applications.

The incorporation of fluorinated amino acids can also be used to probe and modulate protein stability. The strong C-F bond and the unique electronic properties of fluorine can influence protein folding and conformational stability. While detailed studies with threo-2-Amino-3-fluorobutyric acid are needed, the broader field of protein engineering with unnatural amino acids suggests its potential utility in creating novel proteins with tailored functions.

Pre-clinical Development of Imaging Tracers (e.g., ¹⁸F-labeled probes)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in pre-clinical and clinical research to visualize and quantify biological processes. nih.gov Radiolabeled amino acids, particularly those labeled with fluorine-18 (B77423) (¹⁸F), are an important class of PET tracers for tumor imaging. nih.govnih.gov Tumors often exhibit increased amino acid metabolism, making them targets for these imaging agents. nih.govfrontiersin.org

While the direct ¹⁸F-labeling and evaluation of threo-2-Amino-3-fluorobutyric acid as a PET tracer is not extensively documented, research on analogous fluorinated amino acids demonstrates the potential of this approach. For example, ¹⁸F-labeled analogs of alpha-aminoisobutyric acid, such as [¹⁸F]FAMP and [¹⁸F]N-MeFAMP, have shown promise as imaging agents for intracranial neoplasms. researchgate.net In a rodent tumor model, [¹⁸F]N-MeFAMP exhibited a tumor to normal brain ratio of 104:1, indicating excellent specificity. researchgate.net

The development of novel radiosynthesis methods, including metal-catalyzed radiofluorination and heteroatom-¹⁸F bond formation, has expanded the range of ¹⁸F-labeled amino acids that can be produced. nih.gov These tracers target various amino acid transport systems that are upregulated in cancer cells. nih.govsfu.ca The advantageous properties of ¹⁸F, such as its 109.7-minute half-life, allow for complex radiosynthesis and distribution for imaging studies. nih.gov The development of an ¹⁸F-labeled version of threo-2-Amino-3-fluorobutyric acid could provide a novel tracer for PET imaging of tumors.

Table 3: Pre-clinical Evaluation of an Analogous ¹⁸F-Labeled Amino Acid

Tracer Tumor Model Tumor vs. Normal Brain Ratio (60 min post-injection)
[¹⁸F]FAMP 9L Gliosarcoma 36:1
[¹⁸F]N-MeFAMP 9L Gliosarcoma 104:1

Data from a study on fluorinated analogues of alpha-aminoisobutyric acid. researchgate.net

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric and Diastereoselective Synthesis for Novel Fluorinated Amino Acid Isomers

The development of robust and highly selective synthetic methodologies is paramount for exploring the full potential of fluorinated amino acids. While methods for producing simple fluorinated amino acids exist, future research will focus on achieving even greater control over stereochemistry, enabling the synthesis of a diverse array of novel isomers on a practical scale.

A significant area for advancement lies in the refinement of metal-catalyzed asymmetric synthesis. Chiral Ni(II) complexes, for instance, have proven to be powerful tools for the stereoselective, gram-scale synthesis of various non-canonical amino acids, including β-branched fluorinated variants like trifluorovaline and trifluoroisoleucine. beilstein-journals.orgnih.gov Future work could expand the scope of this methodology to generate different diastereomers of 2-amino-3-fluorobutyric acid and other novel structures with high purity by designing new chiral ligands or optimizing reaction conditions. beilstein-journals.orgnih.gov Another promising strategy involves stereospecific rearrangements. For example, methods utilizing the formation and regioselective ring-opening of aziridinium (B1262131) ion intermediates have been successfully employed to produce syn-β-fluoro-α-amino esters, which correspond to the threo configuration. ox.ac.uk Further development of these pathways could provide reliable access to a wider range of β-fluorinated amino acids.

The table below summarizes key advanced synthetic strategies that could be pivotal for future research.

Synthetic StrategyDescriptionKey AdvantagesRelevant Compounds
Chiral Ni(II) Complex Alkylation Asymmetric alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with fluorinated alkyl halides. beilstein-journals.orgnih.govHigh diastereoselectivity, potential for gram-scale synthesis, broad substrate scope. beilstein-journals.orgnih.govTrifluorovaline, Trifluoroisoleucine, Hexafluoroleucine. beilstein-journals.orgnih.gov
Stereospecific Aziridinium Ion Rearrangement In situ formation and regioselective ring-opening of an aziridinium intermediate derived from an α-hydroxy-β-amino ester. ox.ac.ukHigh stereospecificity, direct access to syn (threo) products. ox.ac.uksyn-β-Fluoro-α-amino esters. ox.ac.uk
Catalytic Enantioselective Fluorination Direct fluorination of precursors like α-keto-esters using a chiral catalyst (e.g., a chiral Pd-enolate intermediate). mdpi.comCatalytic, atom-economical, potential for high enantioselectivity. mdpi.comanti and syn β-Fluoro-α-aminoesters. mdpi.com
Biomimetic beilstein-journals.orgmdpi.com-Proton Shift Organocatalyzed enantioselective isomerization of a β,β-difluoro-α-imine amide to the corresponding α-amino amide. nih.govMild conditions, high enantioselectivity, biomimetic approach. nih.govβ,β-Difluoro-α-amino amides. nih.gov

Future efforts will likely focus on combining the strengths of these approaches and developing novel catalytic systems to access previously unattainable fluorinated amino acid structures with complete stereocontrol.

Discovery of New Biological Targets and Pathways Modulated by 2-Amino-3-fluorobutyric Acid, threo, and its Analogues

A critical frontier in the study of this compound, is the identification of its specific biological targets and the elucidation of the cellular pathways it modulates. Fluorinated amino acids are known to act as potent mechanism-based enzyme inhibitors or as modulators of protein-protein interactions, yet the specific partners for many such compounds remain unknown. mdpi.com

Future research should employ a systematic approach to target deconvolution. One avenue is to screen the compound against panels of enzymes, particularly those involved in amino acid metabolism where it might act as a substrate or inhibitor. A successful example in a related field is the development of (R)-2-amino-3-triazolpropanoic acid derivatives as agonists for the NMDA receptor glycine binding site, demonstrating how amino acid analogues can be tailored to interact with specific receptors. frontiersin.org This suggests that analogues of 2-amino-3-fluorobutyric acid could be designed and tested for activity at various neurotransmitter receptors or transporters.

Furthermore, the observation that radiolabeled artificial amino acids are used for PET imaging in oncology points to their selective uptake by transporters that are upregulated in cancer cells, such as the L-type amino acid transporter (LAT). researchgate.net Investigating the interaction of threo-2-amino-3-fluorobutyric acid with these transport systems could reveal its potential as a biological probe or a vehicle for targeted drug delivery. The strategic use of the fluorine atom as a conformational lock can also help in designing analogues to probe the binding conformations of ligands at their receptors, providing valuable insights into structure-activity relationships. nih.gov

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

To gain a comprehensive, unbiased understanding of the biological effects of this compound, it is essential to move beyond single-target analyses and embrace systems-level approaches. The integration of advanced "omics" technologies, such as metabolomics and proteomics, offers a powerful strategy to map the global cellular response to the introduction of this non-canonical amino acid.

Metabolomics can reveal perturbations across a wide range of metabolic pathways. For example, studies on per- and polyfluoroalkyl substances (PFAS) have successfully used metabolomics to identify disturbances in amino acid, pyruvate, and lipid metabolism. mdpi.com A similar approach applied to cells or organisms treated with 2-amino-3-fluorobutyric acid could pinpoint specific metabolic nodes and pathways that are affected, providing clues to its mechanism of action.

Concurrently, proteomics can identify changes in protein expression, localization, and post-translational modifications. Advanced mass spectrometry techniques can even be used to monitor the efficiency of incorporation of fluorinated amino acids into proteins within cells. nih.gov This allows for a direct assessment of how the proteome is altered and whether the fluorinated analogue is incorporated into specific protein families, potentially altering their stability or function. Combining transcriptomics, proteomics, and metabolomics with genome-scale metabolic models can provide a holistic view of the molecular dysfunction or novel functions induced by the compound, guiding further hypothesis-driven research. mdpi.com

Exploration of Multi-Fluorinated and Conformationally Constrained Analogues

Building upon the single fluorine substitution in 2-amino-3-fluorobutyric acid, a significant avenue of future research is the design and synthesis of analogues containing multiple fluorine atoms or other modifications that introduce conformational constraints. Such modifications can dramatically influence the compound's physicochemical properties, including hydrophobicity, pKa, and conformational preferences, leading to enhanced biological activity or novel functionalities. nih.gov

The synthesis of multi-fluorinated amino acids, such as trifluorovaline or hexafluoroleucine, has already been demonstrated. beilstein-journals.orgnih.gov Applying these strategies to the butyric acid scaffold could yield di- or tri-fluorinated analogues of 2-amino-3-fluorobutyric acid. The presence of vicinal fluorine atoms is known to induce unusual molecular conformations, which could be exploited to create potent enzyme inhibitors or unique structural motifs in peptides. nih.gov

Introducing conformational constraints is another powerful strategy. Fluorine itself can exert significant control over side-chain and backbone conformation. nih.gov For example, the strategic placement of fluorine in proline analogues dictates the pucker of the ring, which in turn influences the structure of peptides containing these residues. researchgate.net Creating cyclic or otherwise rigidified analogues of 2-amino-3-fluorobutyric acid could lock the molecule into a specific bioactive conformation, increasing its potency and selectivity for a biological target.

Analogue ClassRationalePotential Properties & ApplicationsExample Precedents
Multi-Fluorinated Analogues Increase hydrophobicity, alter pKa, induce specific conformations.Enhanced protein stability, unique 19F NMR signatures for probing, altered enzymatic interactions.Trifluoroisoleucine, Hexafluoroleucine, α,β,γ-Trifluoro-δ-amino acids. beilstein-journals.orgnih.gov
Conformationally Constrained Analogues Reduce conformational flexibility to favor a bioactive shape, improve target binding.Increased receptor affinity and selectivity, tools for elucidating binding conformations.Fluorinated prolines (e.g., 4,4-difluoroproline), fluorinated pipecolic acids. nih.govresearchgate.net
α-Trifluoromethyl Analogues Introduce a bulky, highly electronegative group to mimic other amino acids or create steric blocks.Increased hydrolytic stability of peptides, serve as chiral labels for NMR studies.(R)- and (S)-α-Trifluoromethylalanine. mdpi.com

The exploration of these advanced analogues will provide a richer chemical toolbox for probing biological systems and developing new therapeutics.

Application in Synthetic Biology for the Production of Non-Canonical Peptides and Proteins

One of the most exciting future directions for this compound, is its use as a building block in synthetic biology to create novel peptides and proteins. By expanding the genetic code, it is possible to direct the cell's own translational machinery to site-specifically incorporate non-canonical amino acids like their fluorinated counterparts into a growing polypeptide chain. researchgate.net

This "fluorine code" in chemical biology opens the door to engineering proteins with enhanced properties. researchgate.net The incorporation of fluorinated amino acids can increase a protein's thermal and metabolic stability, alter its folding dynamics and solubility, and modulate its interactions with other molecules. nih.gov The key technological challenge is the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes this compound, and does not cross-react with any of the canonical amino acids.

Once established, this system could be used to:

Create hyperstable proteins: The unique properties of the C-F bond can be used to stabilize protein structures.

Develop novel biocatalysts: Placing the fluorinated amino acid in an enzyme's active site could alter its substrate specificity or catalytic mechanism.

Engineer protein-based therapeutics: Fluorinated peptides and proteins may exhibit improved pharmacokinetic profiles and enhanced biological activity. nih.gov

Produce advanced biomaterials: The self-assembly of peptides containing fluorinated residues could lead to new materials with unique properties.

The successful incorporation of fluorinated aromatic amino acids into proteins expressed in human cells has already been demonstrated, providing a framework for extending this capability to other fluorinated building blocks. nih.gov This convergence of synthetic chemistry and biology promises to generate a new class of functional macromolecules with tailor-made properties.

Q & A

Basic: What are the recommended methods for synthesizing threo-2-amino-3-fluorobutyric acid with high stereochemical purity?

Methodological Answer:
The synthesis of threo-2-amino-3-fluorobutyric acid should prioritize stereocontrol. A plausible approach involves asymmetric fluorination or diastereoselective alkylation. For example, fluorinated amino acids are often synthesized via nucleophilic substitution using fluorinated precursors, with reaction conditions (e.g., solvent polarity, temperature) optimized to favor the threo configuration. Evidence from phosphonylation studies of bromopyridines (e.g., triethyl phosphite reactions) suggests that steric and electronic factors can be manipulated to enhance stereoselectivity . Additionally, chiral auxiliaries or catalysts (e.g., organocatalysts) may be employed to stabilize transition states favoring the threo diastereomer. Post-synthesis, confirm stereochemical purity via NMR or chiral HPLC.

Basic: How can NMR spectroscopy distinguish between threo and erythro diastereomers of fluorinated amino acids?

Methodological Answer:
NMR chemical shifts and coupling constants (JαβJ_{\alpha\beta}) are critical for distinguishing threo and erythro forms. For example, in lignin model compounds, threo diastereomers exhibit larger JαβJ_{\alpha\beta} values (e.g., 7.5 Hz) compared to erythro isomers (3.7 Hz) due to differences in vicinal proton spatial arrangements . For 2-amino-3-fluorobutyric acid, 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR should be used to analyze coupling patterns. Threo configurations typically show distinct splitting patterns in the β-proton and fluorine signals. Reference spectra of known diastereomers (e.g., threo-phenylserine derivatives) can aid in assignment .

Basic: What analytical techniques are essential for assessing the stability of threo-2-amino-3-fluorobutyric acid under varying pH conditions?

Methodological Answer:
Stability studies should combine:

  • HPLC-MS : Monitor degradation products and quantify intact compound over time.
  • Potentiometric Titration : Determine pKa values to predict ionization states affecting stability.
  • Thermodynamic Analysis : Use calorimetry (e.g., DSC) to assess thermal stability, with data cross-referenced against clustering reactions involving sodium ions and carboxylate groups .
  • pH-Dependent Kinetics : Track hydrolysis rates at pH 2–10, as fluorinated amino acids may undergo β-elimination or racemization under extreme conditions.

Advanced: How do steric and electronic effects influence the reactivity of the fluorine atom in threo-2-amino-3-fluorobutyric acid during peptide coupling?

Methodological Answer:
The fluorine atom’s electronegativity and steric bulk can alter reaction pathways:

  • Electronic Effects : Fluorine withdraws electron density, potentially deactivating the β-carbon toward nucleophilic attack. This may require activating agents (e.g., HATU, DCC) for efficient amide bond formation.
  • Steric Effects : Fluorine’s van der Waals radius (1.47 Å) may hinder access to reactive sites, necessitating bulky coupling reagents (e.g., HOAt) to reduce steric clash. Computational modeling (DFT) can predict transition-state geometries and optimize reagent selection. Comparative studies with non-fluorinated analogs (e.g., threonine derivatives) are recommended to isolate fluorine-specific effects .

Advanced: What strategies resolve contradictions in diastereomer ratios observed during synthetic scale-up of threo-2-amino-3-fluorobutyric acid?

Methodological Answer:
Scale-up inconsistencies often arise from kinetic vs. thermodynamic control:

  • Kinetic Analysis : Perform time-resolved reaction monitoring (e.g., in-situ IR or Raman spectroscopy) to identify intermediate phases favoring undesired diastereomers.
  • Thermodynamic Profiling : Use van’t Hoff plots to determine whether the threo form is enthalpically or entropically favored. For example, in lignin model systems, α-ethyl ether derivatives exhibited conformational changes altering diastereomer stability .
  • Process Optimization : Adjust mixing efficiency, solvent gradients, or crystallization conditions to suppress erythro formation.

Advanced: How can computational chemistry predict the biological activity of threo-2-amino-3-fluorobutyric acid as a substrate for amino acid transporters?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions with transporters (e.g., LAT1 or ASCT2). Fluorine’s impact on binding affinity can be compared to natural substrates (e.g., threonine).
  • MD Simulations : Assess conformational flexibility and hydration effects over nanosecond timescales.
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with transport rates observed in vitro. Reference studies on fluorinated phenylalanine analogs for validation .

Advanced: What are the challenges in quantifying trace impurities (e.g., erythro diastereomers) in threo-2-amino-3-fluorobutyric acid samples?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with mass spectrometry detection for sub-1% impurity quantification.
  • NMR Limit of Detection (LOD) : Dynamic nuclear polarization (DNP-NMR) can enhance sensitivity for low-abundance erythro signals .
  • Standard Spiking : Add known amounts of erythro reference material to establish calibration curves and validate method accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.